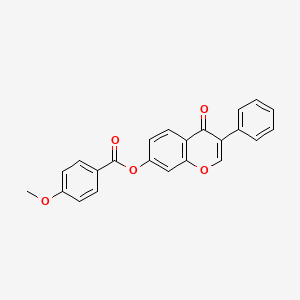

4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

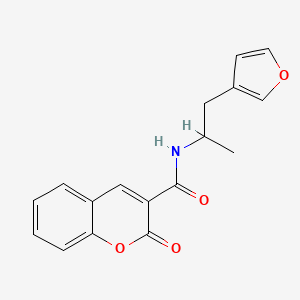

“4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate” is a chemical compound with the molecular formula C23H16O5 . It is a member of the chromenes, a class of chemical compounds that contain a benzopyran moiety .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a chromene ring attached to a phenyl ring and a methoxybenzoate group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 g/mol . Other computed properties include a XLogP3-AA value of 4.6, a topological polar surface area of 61.8 Ų, and a complexity of 598 . More detailed physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications

Antibacterial Effects and Synthesis of Derivatives

Research has demonstrated the successful synthesis of compounds related to 4-oxo-3-phenyl-4H-chromen-7-yl 4-methoxybenzoate, highlighting their significant antibacterial activity. A study by Behrami and Dobroshi (2019) reported the synthesis of derivatives of 4-hydroxy-chromen-2-one, exhibiting high levels of bacteriostatic and bactericidal activities against Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis of Chromen-4-one Derivatives

Bam and Chalifoux (2018) achieved a regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives through a one-pot domino Friedel-Crafts acylation/annulation process. This method, promoting mild reaction conditions, opens avenues for synthesizing a variety of chromen-4-one derivatives, which are valuable in medicinal chemistry and material science (Bam & Chalifoux, 2018).

Optical and Thermal Properties of Schiff Base/Ester Systems

A study by Altowyan et al. (2021) on new mesomorphic series related to this compound derivatives revealed the synthesis and investigation of their thermal and mesomorphic properties. The research demonstrated that the length of the flexible alkoxy chain significantly affects the temperature range and stability of observed mesophases, which is crucial for applications in liquid crystal displays and other optical devices (Altowyan et al., 2021).

Molecular Structure and Hydrogen Bonding Patterns

Abou et al. (2012) detailed the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, emphasizing its hydrogen bonding patterns and π–π stacking interactions. This study provides insights into the molecular arrangement and interactions that could influence the compound's solubility, stability, and reactivity, contributing to its potential pharmaceutical applications (Abou et al., 2012).

Novel Terpyridine-Skeleton Molecule Derivatives as Anticancer Agents

Research on novel terpyridine-skeleton molecules, including derivatives with the chromeno[4,3-b]pyridine core, highlighted their potential as nonintercalative topoisomerase I and II inhibitors. These findings suggest promising anticancer activities, with compounds showing significant inhibition of tumor growth and metastasis in preclinical models. This line of research underscores the therapeutic potential of this compound derivatives in cancer treatment (Kwon et al., 2015).

properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O5/c1-26-17-9-7-16(8-10-17)23(25)28-18-11-12-19-21(13-18)27-14-20(22(19)24)15-5-3-2-4-6-15/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPXGURKBHEERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2590876.png)

![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2590883.png)

![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)

![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)

![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)